2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane
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Overview
Description
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane is a fluorinated organic compound with the molecular formula C4H2ClF9. It is a member of the class of compounds known as perfluoroalkyl chlorides, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone, along with a chlorine atom. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane typically involves the fluorination of a suitable precursor. One common method is the reaction of a chlorinated butane derivative with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. The precursor compound, often a chlorinated butane, is introduced into a reactor where it reacts with fluorine gas. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine atom with a hydroxyl group, forming a fluorinated alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Major Products Formed
Fluorinated Alcohols: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane has several applications in scientific research and industry:
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including their potential use as imaging agents in medical diagnostics.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability. The compound’s resistance to degradation and high thermal stability make it an effective agent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,1,2,2,3,3,4,4,4-nonafluorobutane: Similar in structure but differs in the position of the chlorine atom.
2-Chloro-1,1,1,3,4,4,4-heptafluorobutane: Contains fewer fluorine atoms, resulting in different chemical properties.
Uniqueness
2-Chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable chemical agents.
Properties
IUPAC Name |
2-chloro-1,1,1,2,3,3,4,4,4-nonafluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF9/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGTOSZLZZTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535671 |
Source
|
Record name | 2-Chloroperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-47-7 |
Source
|
Record name | 2-Chloroperfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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